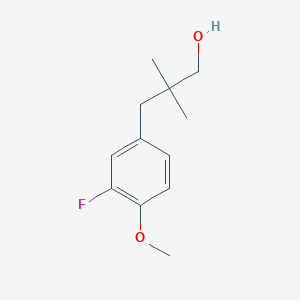
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a dimethylpropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with 2,2-dimethylpropan-1-ol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NaOH (Sodium hydroxide), KCN (Potassium cyanide)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyacetophenone
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the dimethylpropanol moiety differentiates it from other fluorinated and methoxylated phenyl compounds, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H17FO2 |
|---|---|
Molekulargewicht |
212.26 g/mol |
IUPAC-Name |
3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H17FO2/c1-12(2,8-14)7-9-4-5-11(15-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
UQCJAZUOAVSDBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


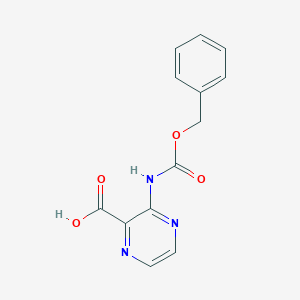

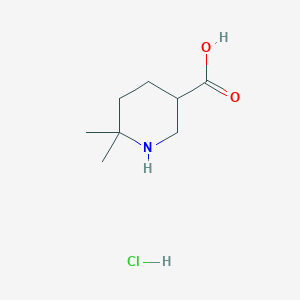

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

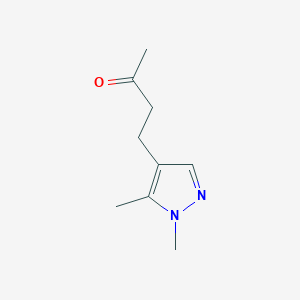
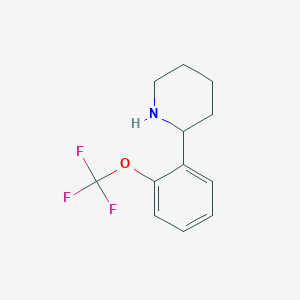

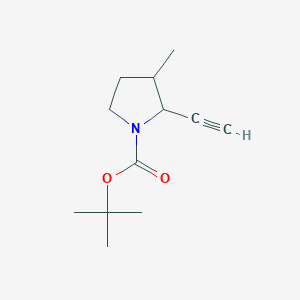
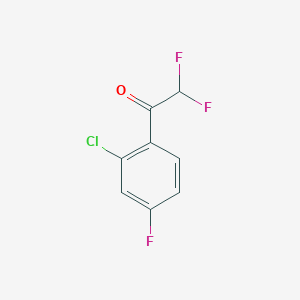
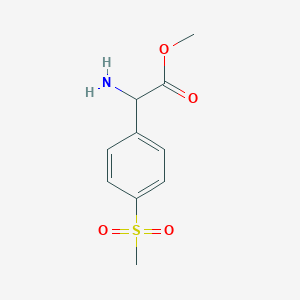

![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
